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Introduction

BRD5075 is a novel small-molecule positive allosteric modulator (PAM) of the G protein-
coupled receptor 65 (GPR65). GPR65 is a proton-sensing receptor predominantly expressed
on immune cells, including dendritic cells and macrophages, and is genetically linked to
inflammatory conditions such as inflammatory bowel disease (IBD) and multiple sclerosis. In
inflammatory microenvironments, localized tissue acidification leads to proton-mediated
activation of GPR65. This activation initiates a signaling cascade through the Gas protein,
leading to the production of cyclic AMP (CAMP) and subsequent activation of Protein Kinase A
(PKA).[1] PKA, in turn, can phosphorylate transcription factors like CREB (CAMP response
element-binding protein), which modulates the expression of genes involved in inflammation.

Recent studies have demonstrated that BRD5075 can potentiate the activity of GPR65, leading
to a significant alteration of cytokine and chemokine expression profiles in immune cells.[1]
Specifically, in bone marrow-derived dendritic cells (BMDCSs), treatment with BRD5075 has
been shown to suppress the expression of key pro-inflammatory cytokines and chemokines.[1]
This makes BRD5075 a valuable tool for research into GPR65-mediated signaling and a
potential therapeutic candidate for inflammatory diseases. These application notes provide a
summary of the effects of BRD5075 on cytokine and chemokine gene expression and detailed
protocols for replicating these findings.
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Data Presentation: Effect of BRD5075 on Cytokine
and Chemokine Gene Expression

The following tables summarize the quantitative changes in gene expression of key pro-
inflammatory cytokines and chemokines in mouse bone marrow-derived dendritic cells
(BMDCs) following treatment with 20 uM BRD5075 for 6 hours. The data is derived from RNA-
Seq analysis and represents the fold change in expression compared to a DMSO vehicle

control.[1]

Table 1: Down-regulation of Pro-inflammatory Cytokine Gene Expression by BRD5075

Fold Change vs. DMSO

Gene Cytokine
Control
l11b Interleukin-13 (IL-13) -2.5
l112b Interleukin-12p (IL-12p40) -3.0
Tumor Necrosis Factor-a
Tnf -2.0

(TNF-a)

Table 2: Down-regulation of Chemokine Gene Expression by BRD5075
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Fold Change vs. DMSO

Gene Chemokine
Control

Chemokine (C-C motif) ligand

Ccl2 -4.0
2/ MCP-1
Chemokine (C-C motif) ligand

Ccl7 -3.5
7/ MCP-3
Chemokine (C-C motif) ligand

Ccl22 -2.8
22 / MDC
Chemokine (C-X-C motif)

Cxcl1 -3.2
ligand 1/ KC
Chemokine (C-X-C motif)

Cxcl2 . -3.8
ligand 2 / MIP-2a
Chemokine (C-X-C motif)

Cxcl3 -3.3

ligand 3/ DCIP-1
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Caption: GPR65 signaling pathway activated by BRD5075.
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Cell Culture & Differentiation
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Caption: Experimental workflow for cytokine analysis.
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Experimental Protocols

The following protocols are based on the methodologies described in the study by Neale et al.
(2024) and the associated public data submission (GEO Accession: GSE243692).[1]

Protocol 1: Generation of Mouse Bone Marrow-Derived
Dendritic Cells (BMDCs)

o Bone Marrow Isolation:

o Euthanize C57BL/6 mice according to institutional guidelines.

o

Sterilize the hind legs with 70% ethanol.

[¢]

Dissect the femur and tibia, removing all muscle tissue.

[¢]

Flush the bone marrow from both ends of the bones using a 25-gauge needle with DMEM
into a sterile petri dish.

[¢]

Create a single-cell suspension by gently pipetting.

» Red Blood Cell Lysis:

o

Centrifuge the cell suspension at 300 x g for 5 minutes.

[¢]

Resuspend the pellet in 2 mL of ACK lysis buffer and incubate for 2 minutes at room
temperature.

[¢]

Quench the lysis by adding 10 mL of complete DMEM.

[e]

Centrifuge and resuspend the cell pellet in complete DMEM.
« Differentiation:

o Culture the cells in complete DMEM (supplemented with 10% heat-inactivated FBS,
GlutaMAX, and 1% penicillin-streptomycin) containing 20 ng/mL of recombinant mouse
GM-CSF (rmGM-CSF).
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o On day 3, add additional complete DMEM with rmGM-CSF.

o On day 7, the non-adherent and loosely adherent cells are mature BMDCs and are ready
for use.

Protocol 2: BRD5075 Treatment and Sample Collection
e Cell Seeding:

o Harvest the day 7 BMDCs and count them.
o Seed the cells at a density of 1 x 105 cells per well in a 96-well tissue culture plate.
o Allow the cells to adhere overnight at 37°C and 5% CO2.

e Compound Treatment:

o

Prepare a 20 uM working solution of BRD5075 in complete DMEM. As a vehicle control,
prepare a solution with the same final concentration of DMSO (e.g., 0.25%).

(¢]

Carefully remove the existing media from the wells.

[¢]

Add 100 pL of the BRD5075 solution or the DMSO control solution to the respective wells.

[¢]

Incubate the plate for 6 hours at 37°C and 5% CO2.

e Cell Lysis and Storage:

o

After incubation, centrifuge the plate at 100 x g for 3 minutes and remove the supernatant.

[¢]

Wash the cells once with 100 uL of sterile PBS.

[¢]

Add 100 pL of a suitable lysis buffer for RNA extraction.

[e]

Pipette up and down to ensure complete lysis and freeze the plate at -80°C until RNA
isolation.
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Protocol 3: Cytokine and Chemokine Gene Expression
Analysis by RNA-Seq

o RNA Isolation:

o Thaw the cell lysates and isolate total RNA using a magnetic bead-based purification kit
(e.g., Dynabeads mRNA Direct Purification kit) according to the manufacturer's
instructions.

e Library Preparation (Modified SmartSeq2 Protocol):

[¢]

Perform reverse transcription using Maxima Reverse Transcriptase.

[¢]

Amplify the whole transcriptome using KAPA HotStart HiFi 2x ReadyMix.

o

Purify the amplified cDNA using AMPure XP beads.

o

Construct the final RNA-Seq libraries using a Nextera XT DNA Library Preparation Kit.
e Sequencing and Data Analysis:

o Sequence the prepared libraries on a suitable Illumina platform.

o Align the raw sequencing reads to the mouse reference genome.

o Calculate the differential gene expression between the BRD5075-treated and DMSO
control groups.

o Identify the fold changes for key cytokine and chemokine genes.

Note: As an alternative to RNA-Seq, the expression of specific target genes can be validated
using quantitative real-time PCR (qRT-PCR) with appropriate primers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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